molecular formula C21H21N3O3S B2776581 N-(2,5-dimethylphenyl)-2-((4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 895112-95-5

N-(2,5-dimethylphenyl)-2-((4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No.: B2776581
CAS No.: 895112-95-5
M. Wt: 395.48
InChI Key: CGRJEWQUCBVSJR-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H21N3O3S and its molecular weight is 395.48. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14-4-5-15(2)18(12-14)23-19(25)13-28-20-21(26)24(11-10-22-20)16-6-8-17(27-3)9-7-16/h4-12H,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRJEWQUCBVSJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-((4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and other therapeutic applications. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The compound has a complex structure characterized by the following molecular formula:

Property Value
Molecular Formula C21H24N2O3S
Molecular Weight 384.49 g/mol
CAS Number 899758-72-6

The structure includes a thioacetamide moiety linked to a pyrazine derivative, which is believed to contribute to its biological activity.

Synthesis

The synthesis of this compound involves several steps including the formation of the pyrazine ring and subsequent functionalization. The synthetic pathway typically employs methods such as nucleophilic substitution and condensation reactions to achieve the desired compound.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro tests demonstrated its effectiveness against various cancer cell lines including breast, colon, lung, and prostate cancers. The compound showed low micromolar activity comparable to established chemotherapeutics like etoposide while exhibiting lower toxicity towards normal cells .

The proposed mechanism of action includes:

  • Topoisomerase Inhibition : The compound acts as a selective inhibitor of topoisomerase II, disrupting DNA replication and transcription processes in cancer cells.
  • Induction of Apoptosis : Through cell cycle analysis, it has been observed that the compound induces apoptosis in cancer cells at the G1 phase by increasing reactive oxygen species (ROS) levels .
  • DNA Intercalation : Although not primarily an intercalator, some studies suggest that it may interact with DNA structures indirectly.

Study 1: Efficacy in Cancer Cell Lines

A study published in Royal Society of Chemistry evaluated various derivatives of similar compounds and found that those with modifications similar to this compound exhibited potent anticancer activity at low concentrations .

Study 2: Comparative Analysis with Etoposide

In comparative analyses against etoposide, this compound demonstrated superior selectivity for cancer cells while reducing side effects associated with conventional treatments .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the pyrazinone core via condensation of substituted phenylhydrazines with diketones or their equivalents. Key steps include:

  • Thioacetamide linkage : Coupling of the pyrazinone intermediate with a thiol-containing reagent (e.g., thioglycolic acid) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Acylation : Introduction of the N-(2,5-dimethylphenyl) group via nucleophilic substitution or amide coupling .
  • Optimization : Reaction temperatures (60–100°C), solvent choice (DMF, THF), and catalyst use (e.g., HOBt/EDC for amide bonds) are critical for yield (60–85%) and purity (>95%) .

Basic: Which characterization techniques are essential for confirming its structural integrity and purity?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in dihydropyrazine at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 438.12) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, S–C=O at 1250 cm⁻¹) .

Basic: How can researchers assess its stability under varying pH and temperature conditions?

Answer:

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 1–10) at 25°C and 40°C for 1–4 weeks. Monitor degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperature (e.g., >200°C for thermal stability) .

Advanced: What mechanistic hypotheses explain its biological activity, and how can they be tested?

Answer:

  • Hypotheses : The thioacetamide and dihydropyrazine moieties may inhibit kinases or redox enzymes via sulfur-mediated covalent binding .
  • Testing :
    • Enzyme Assays : Measure IC₅₀ against target enzymes (e.g., COX-2, EGFR) using fluorogenic substrates .
    • Docking Studies : Computational modeling (AutoDock Vina) predicts binding poses in active sites .

Advanced: How can structure-activity relationships (SAR) be systematically explored?

Answer:

  • Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with halogens or electron-withdrawing groups) .

  • Bioactivity Profiling : Test analogs in cytotoxicity (MTT assay) and anti-inflammatory (IL-6 ELISA) models .

  • Key SAR Trends :

    Substituent PositionActivity TrendExample Analog
    4-Methoxy on phenyl↑ Anti-cancer4-Bromo analog (IC₅₀ = 12 µM)
    N-(2,5-dimethylphenyl)↑ SolubilityUnsubstituted phenyl (LogP = 3.2 vs. 2.8)

Advanced: What computational strategies predict its pharmacokinetic properties?

Answer:

  • ADMET Prediction : Use SwissADME or QikProp to estimate logP (predicted ~3.5), solubility (≈50 µM), and CYP450 inhibition .
  • MD Simulations : Assess membrane permeability (e.g., POPC bilayer models) .

Advanced: How can contradictions in biological data (e.g., variable IC₅₀ values) be resolved?

Answer:

  • Standardization : Use identical cell lines (e.g., HeLa vs. MCF-7) and assay conditions (e.g., 48h incubation) .
  • Orthogonal Assays : Validate cytotoxicity via apoptosis markers (Annexin V/PI) and caspase-3 activation .

Advanced: What strategies improve its aqueous solubility for in vivo studies?

Answer:

  • Prodrug Design : Introduce phosphate esters at the acetamide group for enhanced solubility .
  • Nanoformulation : Encapsulate in PEG-PLGA nanoparticles (size <200 nm, PDI <0.2) .

Advanced: What are its potential decomposition pathways, and how are degradants identified?

Answer:

  • Pathways : Hydrolysis of the thioacetamide bond under acidic conditions or oxidation of the dihydropyrazine ring .
  • LC-MS/MS : Detect degradants (e.g., sulfonic acid derivatives at m/z 454.10) .

Advanced: How does its activity compare to structurally related compounds?

Answer:

  • Comparative Analysis :

    CompoundTarget Activity (IC₅₀)Key Structural Difference
    4-Bromo analog 12 µM (EGFR)Bromine vs. methoxy
    N-Allyl derivative 18 µM (COX-2)Allyl vs. dimethylphenyl

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